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Imidazo[1,5-a]pyridine-7-carbonitrile

Cat. No.: B3020410
CAS No.: 1427398-09-1
M. Wt: 143.149
InChI Key: RXEVZCMZMANIRM-UHFFFAOYSA-N
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Description

Contextualization within the Imidazopyridine Ring System

Imidazo[1,5-a]pyridine-7-carbonitrile belongs to the larger family of imidazopyridines, which are bicyclic heterocyclic compounds formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring. The imidazopyridine scaffold has several isomers depending on the arrangement of the nitrogen atoms and the fusion points of the two rings. The Imidazo[1,5-a]pyridine (B1214698) isomer is characterized by a nitrogen atom at position 4 and a bridgehead nitrogen atom at position 5. These structural motifs are of significant interest due to their presence in a wide array of biologically active molecules and functional materials. The unique electronic properties and the ability of the nitrogen atoms to participate in hydrogen bonding and coordination with metal ions contribute to the diverse applications of imidazopyridine derivatives.

Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis

Fused heterocyclic systems, such as the imidazopyridine core, are of paramount importance in modern organic synthesis and medicinal chemistry. The fusion of two or more rings results in a more rigid and conformationally constrained structure, which can lead to higher selectivity and affinity for biological targets. These systems often exhibit unique photophysical properties, making them valuable as fluorescent probes and materials for organic light-emitting diodes (OLEDs). The development of novel synthetic methodologies to access diverse and complex fused heterocyclic scaffolds is an active area of research, driven by the continuous demand for new therapeutic agents and advanced materials.

Overview of the this compound Core Structure

The core structure of this compound consists of the imidazo[1,5-a]pyridine bicyclic system with a nitrile (-C≡N) group substituted at the 7-position of the pyridine ring.

Key Structural Features:

Fused Rings: An imidazole ring fused to a pyridine ring.

Bridgehead Nitrogen: A nitrogen atom shared between the two rings.

Nitrile Group: A carbon triple-bonded to a nitrogen atom, which is a strong electron-withdrawing group.

The presence of the nitrile group significantly influences the electronic properties of the entire molecule, affecting its reactivity, polarity, and potential biological activity.

Below is a table summarizing the basic properties of this compound.

PropertyValue
Molecular Formula C₈H₅N₃
Molecular Weight 143.15 g/mol
IUPAC Name This compound
CAS Number 1427398-09-1

This data is compiled from publicly available chemical databases.

Academic Research Focus and Challenges Pertaining to this compound

Academic research on the broader class of imidazo[1,5-a]pyridines is extensive, with a focus on the development of novel synthetic methods and the exploration of their applications in medicinal chemistry and materials science. nih.gov Synthetic strategies often involve cyclocondensation, cycloaddition, and oxidative cyclization reactions to construct the core ring system. lew.ro

Research Focus:

Novel Synthetic Methodologies: Development of efficient and versatile methods for the synthesis of substituted imidazo[1,5-a]pyridines. A notable example is the Ritter-type reaction, which has been developed for the synthesis of imidazo[1,5-a]pyridine analogs. nih.govacs.org

Medicinal Chemistry Applications: Investigation of imidazo[1,5-a]pyridine derivatives as potential therapeutic agents. For instance, certain derivatives have been explored as thromboxane (B8750289) A2 synthetase inhibitors and aromatase inhibitors. acs.org

Materials Science: Exploration of the photophysical properties of these compounds for applications in OLEDs and fluorescent probes. rsc.org

Challenges:

Regioselectivity: Controlling the position of substituents on the bicyclic ring system during synthesis can be challenging.

Functionalization: The development of methods for the direct and selective functionalization of the imidazo[1,5-a]pyridine core is an ongoing area of research. nih.gov

Scarcity of Specific Data: While the parent scaffold is well-studied, there is a notable lack of specific research and detailed characterization data for this compound itself in publicly accessible scientific literature. uni.lu This highlights a gap in the current body of knowledge and an opportunity for future research to explore the unique properties and potential applications of this specific derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5N3 B3020410 Imidazo[1,5-a]pyridine-7-carbonitrile CAS No. 1427398-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-7-1-2-11-6-10-5-8(11)3-7/h1-3,5-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEVZCMZMANIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427398-09-1
Record name imidazo[1,5-a]pyridine-7-carbonitrile
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Synthetic Methodologies for Imidazo 1,5 a Pyridine 7 Carbonitrile

Retrosynthetic Strategies for the Imidazo[1,5-a]pyridine (B1214698) Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For the core Imidazo[1,5-a]pyridine skeleton, several disconnection strategies can be envisioned based on common bond formations in heterocyclic chemistry.

A primary strategy involves disconnecting the imidazole (B134444) ring from the pyridine (B92270) ring. This can be achieved through two main bond cleavages:

N1-C8a Disconnection: This approach leads back to a 2-substituted pyridine precursor, typically a (pyridin-2-yl)methanamine derivative. The subsequent cyclization step would involve forming the N1-C8a bond, often through an intramolecular condensation or amination reaction.

N2-C3 Disconnection: This strategy suggests a precursor like a 2-(aminomethyl)pyridine which can react with a one-carbon (C1) electrophile. A well-established method involves the condensation of 2-(aminomethyl)pyridine with an appropriate reagent to form the five-membered imidazole ring. researchgate.net

C-N Bond Formation via Cyclocondensation: Many synthetic routes rely on the cyclocondensation of a pyridine derivative with a reagent that provides the remaining atoms of the imidazole ring. rsc.org For instance, reacting a 2-(aminomethyl)pyridine with an orthoester or a similar C1 source is a common approach.

A three-component coupling reaction represents another powerful retrosynthetic approach. This involves disconnecting the molecule into a picolinaldehyde (or related ketone), an amine, and a source for the C3 carbon, such as formaldehyde (B43269). organic-chemistry.orgorganic-chemistry.org This strategy is highly convergent and allows for significant diversity in the final products.

These fundamental disconnections pave the way for the various synthetic routes detailed in the following sections. The choice of strategy often depends on the desired substitution pattern on the final molecule, including the placement of the 7-carbonitrile group.

Modern Catalytic Approaches for Imidazo[1,5-a]pyridine-7-carbonitrile Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and the use of catalytic methods to minimize waste and energy consumption. The synthesis of imidazo[1,5-a]pyridines has greatly benefited from these advancements.

Transition metals like copper, iron, palladium, and rhodium are powerful catalysts for constructing heterocyclic rings through various mechanisms such as C-H activation, coupling reactions, and intramolecular cyclizations. nih.govbeilstein-journals.org

Copper-Catalyzed Synthesis: Copper catalysis is widely used for synthesizing imidazopyridines. One notable method is the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines, using oxygen as the sole oxidant. organic-chemistry.orgnih.gov This reaction proceeds via C(sp³)–H amination to form the imidazole ring. To synthesize the target molecule, 6-formylpyridine-2-carbonitrile could be reacted with a suitable amine. Another copper-catalyzed approach is the decarboxylative cyclization of α-amino acids with 2-benzoylpyridines, co-catalyzed by iodine, which provides 1,3-disubstituted imidazo[1,5-a]pyridines in excellent yields. organic-chemistry.org

Iron-Catalyzed C-H Amination: Iron catalysts offer a cost-effective and environmentally benign alternative. An iron-catalyzed C-H amination has been developed for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyridines. organic-chemistry.org This method is attractive due to its use of a green solvent (anisole) and the production of water as the only byproduct. organic-chemistry.org

The table below summarizes selected transition metal-catalyzed reactions for the synthesis of the imidazo[1,5-a]pyridine core.

Catalyst SystemReaction TypeKey FeaturesReference
Copper(I)Transannulation / C(sp³)-H AminationUses O₂ as a green oxidant; rapid access to products. organic-chemistry.orgnih.gov
Copper(II)Tandem Condensation-AminationExcellent yields using O₂ as an oxidant. organic-chemistry.org
Copper/IodineDecarboxylative CyclizationExcellent yields from α-amino acids. organic-chemistry.org
IronC-H AminationGreen solvent (anisole); water as the only byproduct. organic-chemistry.org

In a move towards more sustainable chemistry, metal-free catalytic systems have been developed. Organocatalysis and biocatalysis offer mild reaction conditions and can avoid issues of metal contamination in the final products.

Organocatalytic Approaches: A metal-free, sequential dual oxidative amination of C(sp³)–H bonds has been reported to produce imidazo[1,5-a]pyridines in very good yields under ambient conditions. organic-chemistry.org This reaction involves two oxidative C-N couplings and one oxidative dehydrogenation process. organic-chemistry.org Another innovative approach is the denitrogenative transannulation of pyridotriazoles with nitriles using BF₃·Et₂O as a catalyst, which provides the desired heterocycle under metal-free conditions. organic-chemistry.org Recently, a flavin–iodine-coupled catalyst has been used for the aerobic oxidative tandem C(sp³)-H imination and amination between pyridylmethane and aminomethane derivatives, offering an atom-economical synthesis. researchgate.net

Biocatalytic Pathways: While less common for this specific heterocycle, biocatalysis is an emerging field in synthetic chemistry. Enzymes like lipases have been used to catalyze the formation of related imidazo[1,2-a]pyridines. For instance, Candida Antarctica lipase (B570770) B (CALB) has been successfully employed as a reusable catalyst for multicomponent reactions leading to imidazopyridines, demonstrating high efficiency over many cycles. acs.org The application of such enzymatic methods to the synthesis of the imidazo[1,5-a] isomer is a promising area for future research.

Novel Reagents and Reaction Conditions for Enhanced Synthesis Efficiency

Recent research has focused on developing novel reagents and reaction conditions to improve the efficiency, selectivity, and environmental friendliness of imidazo[1,5-a]pyridine synthesis.

One innovative method is a Ritter-type reaction that utilizes bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) as an efficient catalyst in combination with para-toluenesulfonic acid (p-TsOH·H₂O). acs.orgnih.gov This approach enables the synthesis of imidazo[1,5-a]pyridines from pyridinylmethanol and various nitrile derivatives, offering a broad substrate scope and moderate to excellent yields. acs.orgnih.gov To obtain the target molecule, this reaction could be performed using (6-cyanopyridin-2-yl)methanol as the starting material.

Electrochemical synthesis represents another frontier. An electrochemical method has been developed for producing 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carbaldehydes, amines, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN). rsc.org In this unique cascade process, NH₄SCN serves as both the electrolyte and the source of the cyanide group, which is generated through electrochemical oxidation. rsc.org This method avoids the use of toxic cyanating agents and demonstrates the power of electrochemistry in constructing complex molecules.

The use of trifluoroacetic anhydride (B1165640) (TFAA) as a trifluoromethylating reagent to react with heterocyclic benzylamines is another novel route that provides trifluoromethylated imidazo-fused N-heterocycles. organic-chemistry.org A similar principle could be explored for introducing other functional groups.

Comparative Analysis of Synthetic Yields, Regioselectivity, and Atom Economy

The choice of a synthetic route depends on several factors, including yield, selectivity, cost, safety, and environmental impact. A comparative analysis of the different methodologies for synthesizing imidazo[1,5-a]pyridines highlights the advantages and disadvantages of each approach.

Yields: Modern catalytic methods, particularly those using transition metals like copper and iron, often provide high to excellent yields. organic-chemistry.org Three-component reactions are also known for their high efficiency, producing the final product in a single step from simple precursors. organic-chemistry.org

Regioselectivity: In substituted imidazo[1,5-a]pyridines, controlling the position of substituents is critical. Multicomponent reactions where the starting materials already contain the desired functional groups (e.g., using a pre-functionalized picolinaldehyde) offer excellent control over regioselectivity. organic-chemistry.org Post-synthesis functionalization, on the other hand, can sometimes lead to mixtures of isomers depending on the directing effects of the existing ring system.

Atom Economy: Atom economy is a key principle of green chemistry, measuring how much of the reactants' mass is incorporated into the final product. Multicomponent reactions (MCRs) and tandem/cascade reactions are inherently more atom-economical as they combine several steps into one pot, minimizing the formation of byproducts. researchgate.net For example, the three-component synthesis of the imidazo[1,5-a]pyridinium core is highly atom-economical. organic-chemistry.org In contrast, classical multi-step syntheses involving protecting groups or requiring stoichiometric reagents often have lower atom economy.

The following table provides a comparative overview of different synthetic strategies.

Synthetic StrategyTypical YieldsRegioselectivity ControlAtom EconomyKey Advantages
Conventional CyclocondensationModerate to GoodGood (depends on precursor)Low to ModerateWell-established, predictable
Three-Component ReactionsGood to ExcellentExcellent (built-in)HighConvergent, efficient, high diversity
Transition Metal CatalysisGood to ExcellentGood to ExcellentModerate to HighHigh efficiency, mild conditions
OrganocatalysisGoodGoodHighMetal-free, sustainable
Electrochemical SynthesisGoodExcellentHighAvoids toxic reagents, sustainable

Chemical Reactivity and Mechanistic Insights of Imidazo 1,5 a Pyridine 7 Carbonitrile

Reactivity of the Nitrile Functionality

The cyano group at the C-7 position is a versatile functional handle, susceptible to a range of chemical transformations. Its strong electron-withdrawing nature also influences the reactivity of the pyridine (B92270) ring to which it is attached.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. This reactivity allows for the conversion of the nitrile into other important functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction typically proceeds through an intermediate amide to yield the corresponding carboxylic acid, 7-carboxy-imidazo[1,5-a]pyridine.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form an intermediate imine salt. Subsequent hydrolysis of this intermediate furnishes ketones, providing a route to 7-acyl-imidazo[1,5-a]pyridine derivatives. libretexts.org

Formation of Amidines: Reaction with amines or ammonia (B1221849) can lead to the formation of amidines, which are valuable intermediates in medicinal chemistry.

Reductive and Oxidative Transformations

The nitrile group can undergo both reduction and, less commonly, oxidation.

Reduction to Amines: The most common reductive transformation is the conversion to a primary amine. This can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over a Palladium, Platinum, or Nickel catalyst). libretexts.orgthieme-connect.de This reaction produces (Imidazo[1,5-a]pyridin-7-yl)methanamine, a key building block for further derivatization. A variety of reagents are effective for the reduction of aromatic nitriles. nih.govorganic-chemistry.org

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction to the aldehyde, 7-formyl-imidazo[1,5-a]pyridine. This transformation is typically accomplished using hydride reagents that deliver a single hydride equivalent, such as Diisobutylaluminium hydride (DIBALH), followed by an aqueous workup. libretexts.org Other methods, like using sodium hydride and zinc chloride, can also facilitate this controlled reduction. organic-chemistry.org

Transformations via Heteroatom Interventions

The nitrile functionality can be used to construct new heterocyclic rings through reactions involving other heteroatoms. A prominent example is the formation of tetrazoles. By treating Imidazo[1,5-a]pyridine-7-carbonitrile with an azide (B81097) source, such as sodium azide (NaN₃) often in the presence of an ammonium (B1175870) salt or a Lewis acid, a [3+2] cycloaddition reaction occurs to form 7-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine. This transformation is a common strategy in medicinal chemistry to introduce a metabolically stable acidic group that can act as a carboxylic acid bioisostere.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Imidazopyridine Ring

The imidazo[1,5-a]pyridine (B1214698) ring system is a 10 π-electron aromatic system, and its reactivity in substitution reactions is dictated by the electron distribution within the two rings.

Electrophilic Aromatic Substitution (EAS): The imidazole (B134444) portion of the fused ring system is significantly more electron-rich than the pyridine portion and is thus more susceptible to electrophilic attack. Theoretical and experimental studies on related imidazopyridine systems, such as imidazo[1,2-a]pyridines, show a strong preference for electrophilic substitution at the C-3 position. stackexchange.comnih.govrsc.org Attack at C-3 leads to a more stable cationic intermediate where the aromaticity of the six-membered pyridine ring is maintained. stackexchange.com Therefore, reactions such as halogenation, nitration, or Friedel-Crafts acylation on this compound are expected to occur preferentially at the C-3 position. The strongly deactivating nature of the C-7 nitrile group further disfavors electrophilic attack on the pyridine ring. However, some metal-free C-H functionalization reactions have shown reactivity at the C-1 position. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution typically requires a leaving group (such as a halide) and activation by strongly electron-withdrawing groups positioned ortho or para to it. libretexts.org In a hypothetical halo-substituted this compound, the C-7 nitrile group would strongly activate the pyridine ring for SNAr. For example, in an 8-halo-imidazo[1,5-a]pyridine-7-carbonitrile, the halide at C-8 would be in the ortho position relative to the activating nitrile group, making it highly susceptible to displacement by nucleophiles like amines, alkoxides, or thiolates. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnumberanalytics.com

Metalation and Cross-Coupling Reactivity at Aromatic Positions

Transition-metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic cores.

Metalation: Direct deprotonation (metalation) of the imidazo[1,5-a]pyridine ring can be achieved using strong bases like organolithium reagents (e.g., n-BuLi) or lithium amides (e.g., LDA). The most acidic protons are located on the electron-rich imidazole ring, specifically at the C-1 and C-3 positions. The resulting organometallic species can then be trapped with various electrophiles. Furthermore, the strategy of directed ortho-metalation (DoM) could be applied if a suitable directing group is installed on the ring, allowing for highly regioselective functionalization. acs.orgbaranlab.orgclockss.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for forming C-C and C-heteroatom bonds on the imidazo[1,5-a]pyridine skeleton. To perform these reactions, a halogenated precursor is typically required. For instance, iodination of the parent imidazo[1,5-a]pyridine has been shown to occur at the C-1 position. nih.gov This 1-iodo-imidazo[1,5-a]pyridine can then serve as a substrate in various cross-coupling reactions.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeRef.
Suzuki-Miyaura1-Iodo-imidazo[1,5-a]pyridine, Arylboronic acidPd(OAc)₂, Ligand, Base1-Aryl-imidazo[1,5-a]pyridine nih.govrsc.org
SonogashiraHalo-imidazo[1,5-a]pyridine, Terminal alkynePd catalyst, Cu(I) cocatalyst, BaseAlkynyl-imidazo[1,5-a]pyridine tandfonline.comwikipedia.org
Phosphination1-Iodo-imidazo[1,5-a]pyridine, PhosphinePd(OAc)₂, DIPPF1-Phosphino-imidazo[1,5-a]pyridine nih.gov

These methods provide reliable access to a wide array of substituted imidazo[1,5-a]pyridines, which are valuable as ligands or as precursors for further synthetic elaboration. nih.govresearchgate.net

Cycloaddition Reactions and Pericyclic Processes

The delocalized π-system of this compound allows it to potentially participate in cycloaddition and other pericyclic reactions, although such reactivity is less commonly explored compared to substitution reactions.

Cycloaddition Reactions: As a 10 π-electron heteroaromatic system, imidazo[1,5-a]pyridine is structurally related to indolizine. Such systems can undergo cycloaddition reactions, although the inherent aromaticity must be overcome. For instance, the related imidazo[1,2-a]pyridine (B132010) system has been shown to participate as an 8π component in [8+2] cycloadditions with highly reactive dienophiles like benzynes. By analogy, Imidazo[1,5-a]pyridine could potentially react in a similar fashion under forcing conditions, leading to complex polycyclic structures. The construction of the imidazo[1,5-a]pyridine ring itself can also proceed via cycloaddition pathways. rsc.org

Pericyclic Processes: Pericyclic reactions, such as electrocyclic ring-opening or sigmatropic rearrangements, are also conceivable. These reactions would likely require significant energy input to disrupt the aromatic system or would occur in specifically substituted derivatives where such a pathway is favored. For example, a thieme-connect.dersc.org sigmatropic shift has been computationally studied as a high-barrier process in the reaction of a related imidazo[1,2-a]pyridine cycloadduct. The specific influence of the 7-carbonitrile substituent on the energy barriers for such processes would depend on its electronic effects on the transition state of the reaction.

Radical Reactions and Photochemistry

In the context of the broader Imidazo[1,5-a]pyridine family, one study on the C-H functionalization to form methylene-bridged bis-imidazo[1,5-a]pyridines explicitly investigated the reaction mechanism. acs.org Through control experiments using radical scavengers like TEMPO, BHT, and DPE, the researchers concluded that the reaction proceeds through an ionic mechanism rather than a radical-mediated pathway. acs.org This finding, while not specific to the 7-carbonitrile derivative, suggests that the potential for radical reactions on the Imidazo[1,5-a]pyridine core may be substrate and reaction-condition dependent.

Furthermore, the photophysical properties of some Imidazo[1,5-a]pyridine derivatives have been explored, revealing their potential as fluorescent probes. mdpi.com These studies focus on the absorption and emission spectra, quantum yields, and solvatochromic behavior of these molecules. mdpi.com However, this research does not extend to the investigation of photochemical reactions where the imidazo[1,5-a]pyridine core itself undergoes chemical transformation upon light irradiation.

Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies

Comprehensive mechanistic investigations, including kinetic and isotopic labeling studies, on the reactions of this compound are not documented in the available scientific literature. Such studies are crucial for elucidating reaction pathways, identifying rate-determining steps, and understanding the nature of intermediates.

While mechanistic proposals exist for various synthetic routes to the broader imidazo[1,5-a]pyridine scaffold, these are often based on the logical progression of reactants to products without the support of detailed kinetic or isotopic data. researchgate.net For instance, the formation of imidazo[1,5-a]pyridine derivatives through the action of Fe(II) on dynamic libraries of imines has been proposed to proceed through a complex reaction sequence influenced by the metal cation, but kinetic evidence is not presented. researchgate.net

The absence of such fundamental studies for this compound highlights a gap in the understanding of its chemical behavior. Future research in this area would be invaluable for predicting its reactivity and for the rational design of novel synthetic transformations and functional materials based on this heterocyclic system.

Derivatization and Structural Modification Strategies of Imidazo 1,5 a Pyridine 7 Carbonitrile

Regioselective Functionalization of the Imidazo[1,5-a]pyridine (B1214698) Core

Functionalization of the core heterocyclic structure of Imidazo[1,5-a]pyridine-7-carbonitrile allows for the introduction of various substituents at specific positions. The inherent electronic properties of the fused ring system, modulated by the electron-withdrawing nature of the 7-cyano group, dictate the regioselectivity of these transformations. The imidazole (B134444) ring is generally more electron-rich than the pyridine (B92270) ring, making positions C-1 and C-3 susceptible to electrophilic attack and metallation. Conversely, the 7-cyano group deactivates the pyridine ring towards electrophilic substitution.

Direct C-H bond activation is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-functionalized starting materials. For the parent imidazo[1,5-a]pyridine system, transition metal-catalyzed C-H functionalization has been successfully employed. Ruthenium and palladium catalysis have been used for the regioselective C-H arylation at the C-1 position. lookchem.com Furthermore, a metal-free approach using aldehydes can create a methylene (B1212753) bridge between the C-1 positions of two imidazo[1,5-a]pyridine molecules. nih.gov

The presence of the 7-carbonitrile substituent is expected to influence the regioselectivity of these reactions. While the imidazole ring positions (C-1, C-3) remain the most probable sites for C-H activation, the electronic perturbation by the distal cyano group could affect reaction rates and yields.

PositionReaction TypeCatalyst/ReagentOutcome
C-1 Direct ArylationRuthenium or Palladium CatalysisIntroduction of an aryl group at C-1.
C-1 Methylene InsertionFormaldehyde (B43269) (metal-free)Formation of a methylene-bridged dimer. nih.gov
C-3 Direct ArylationPalladium CatalysisIntroduction of an aryl group at C-3.

This table presents C-H activation strategies developed for the general imidazo[1,5-a]pyridine scaffold, which are applicable to the 7-carbonitrile derivative.

Halogenation of the imidazo[1,5-a]pyridine core introduces a versatile synthetic handle for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Direct halogenation of the electron-rich imidazole ring is feasible. For instance, the parent imidazo[1,5-a]pyridine can be regioselectively iodinated at the C-1 position using N-iodosuccinimide (NIS). nih.govrsc.org This C-1 iodo derivative is a key intermediate for introducing other functional groups.

While direct halogenation of the pyridine ring of this compound is challenging due to the deactivating effect of the cyano group, halogenated analogs can be prepared from halogenated pyridine starting materials. Once obtained, these halo-substituted imidazo[1,5-a]pyridine-7-carbonitriles can undergo a variety of palladium-catalyzed cross-coupling reactions.

Cross-Coupling ReactionReagentsCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(OAc)₂, Ligand (e.g., SPhos)C-C (Aryl)
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂, CuIC-C (Alkynyl)
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃, Ligand (e.g., Xantphos)C-N
Heck AlkenesPd(OAc)₂, PPh₃C-C (Alkenyl)
Phosphination Secondary Phosphines (e.g., HPPh₂)Pd(OAc)₂, Ligand (e.g., DIPPF)C-P

This table outlines potential cross-coupling reactions on a hypothetical halo-imidazo[1,5-a]pyridine-7-carbonitrile.

Research on 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has demonstrated a successful synthetic sequence involving cyclization, iodination at C-1, and a final palladium-catalyzed phosphination reaction. rsc.org This highlights the utility of a halogenation/cross-coupling strategy for elaborating the core structure.

Beyond direct C-H activation, other strategies exist for introducing alkyl, aryl, and acyl groups. As mentioned, direct arylation of the imidazo[1,5-a]azine core at the C-1 position is a known transformation. lookchem.com Alkylation and arylation can also be achieved as part of the primary synthesis of the heterocyclic ring (see Section 4.3). Friedel-Crafts-type acylation reactions typically require Lewis acid catalysis and would be expected to occur at the electron-rich C-1 or C-3 positions, although this can be challenging with nitrogen-containing heterocycles due to catalyst coordination with the nitrogen lone pairs.

Functional Group Interconversions of the Nitrile Group

The nitrile moiety at the 7-position is not merely a substituent but a versatile functional group that can be converted into a range of other functionalities, significantly expanding the chemical space accessible from this compound. researchgate.net These transformations allow for the introduction of groups with different steric and electronic properties, which is invaluable for structure-activity relationship studies.

Key interconversions include:

Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile to a primary amide (Imidazo[1,5-a]pyridine-7-carboxamide) under controlled conditions, or further to a carboxylic acid (Imidazo[1,5-a]pyridine-7-carboxylic acid) with more forcing conditions. libretexts.org

Reduction: The nitrile can be reduced to a primary amine (7-(aminomethyl)imidazo[1,5-a]pyridine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.org

Addition of Organometallics: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent aqueous workup hydrolyzes the intermediate imine to yield a ketone. libretexts.org

Cycloaddition: The nitrile group can participate in cycloaddition reactions. For example, reaction with sodium azide (B81097) can produce a tetrazole ring, yielding 7-(1H-tetrazol-5-yl)imidazo[1,5-a]pyridine, a common carboxylic acid bioisostere.

Target Functional GroupTransformationTypical ReagentsProduct Name
Amide Partial HydrolysisH₂SO₄ (conc.), H₂O (mild heat)Imidazo[1,5-a]pyridine-7-carboxamide
Carboxylic Acid Full HydrolysisH₂SO₄ (aq.), heat or NaOH (aq.), heatImidazo[1,5-a]pyridine-7-carboxylic acid
Primary Amine ReductionLiAlH₄ in THF; or H₂, Raney Ni7-(Aminomethyl)imidazo[1,5-a]pyridine
Ketone Grignard Reaction1. R-MgBr in ether 2. H₃O⁺7-Acylimidazo[1,5-a]pyridine
Tetrazole CycloadditionNaN₃, NH₄Cl in DMF7-(1H-Tetrazol-5-yl)imidazo[1,5-a]pyridine

This table summarizes key chemical transformations of the nitrile group in this compound.

Synthesis of Substituted this compound Analogs

An alternative to post-synthesis functionalization is the construction of the heterocyclic core using already substituted building blocks. This approach allows for the strategic placement of diverse substituents that might not be accessible through direct functionalization of the pre-formed heterocycle.

Several synthetic methodologies for the imidazo[1,5-a]pyridine core can be adapted to produce substituted 7-carbonitrile analogs. The key is to start with a pyridine precursor that already contains the 7-cyano group, such as a derivative of 4-cyano-2-aminomethylpyridine.

Ritter-Type Reaction: A powerful method involves the reaction between a pyridinylmethanol derivative and a nitrile, catalyzed by a combination of an efficient catalyst like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and an acid such as p-toluenesulfonic acid (p-TsOH). acs.orgnih.gov By starting with a (4-cyanopyridin-2-yl)methanol and using various aryl, heteroaryl, or alkyl nitriles, one can synthesize analogs with diverse substituents at the C-1 position. researchgate.net

Isonitrile Alkylation: This strategy involves the condensation of a metalated arylmethylisonitrile with a 2-chloropyridine (B119429) precursor. nih.govrsc.org Using 2-chloro-4-cyanopyridine (B57802) as the starting material would directly install the 7-cyano group, while the choice of arylmethylisonitrile would determine the substituent at the C-1 position.

Condensation Reactions: A one-pot condensation of substituted phenyl ketones and aromatic aldehydes in the presence of ammonium (B1175870) acetate (B1210297) can yield 1,3-diarylated imidazo[1,5-a]pyridines. unito.it Adapting this method by starting with a 2-pyridyl ketone bearing a cyano group on the pyridine ring would allow for the synthesis of analogs with aryl substituents at both C-1 and C-3.

Electrochemical Synthesis: An electrochemical cascade process has been reported for the synthesis of 1-cyano-imidazo[1,5-a]pyridines from pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (B1210189), where the latter serves as the cyanide source. rsc.org This method allows for the introduction of various substituents at the C-3 position based on the choice of the primary amine.

Synthetic MethodKey PrecursorsPosition(s) SubstitutedType of Substituents
Ritter-Type Reaction (4-Cyanopyridin-2-yl)methanol + R-CNC-1Alkyl, Aryl, Heteroaryl
Isonitrile Alkylation 2-Chloro-4-cyanopyridine + Ar-CH₂-NCC-1Aryl
Condensation 4-Cyano-2-pyridyl ketone + AldehydeC-1, C-3Aryl
Electrochemical Cascade Pyridine-2-carboxaldehyde + R-NH₂C-1, C-3Cyano (C-1), Alkyl/Aryl (C-3)

This table provides an overview of synthetic strategies for constructing substituted this compound analogs.

Annulation and Ring-Forming Reactions

Annulation reactions are a class of chemical transformations that involve the formation of a new ring onto an existing molecular framework. In the context of this compound, such reactions would theoretically utilize the nitrile group or adjacent positions on the heterocyclic core to build new carbocyclic or heterocyclic rings, leading to more complex, polycyclic structures.

Typical ring-forming reactions involving an aromatic nitrile group can include:

Cycloaddition Reactions: Where the nitrile acts as a dienophile or dipolarophile.

Condensation Reactions: With difunctional reagents to build a new ring. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to a fused pyridine or pyrimidine (B1678525) ring.

Friedel-Crafts Type Cyclizations: Where the nitrile is hydrolyzed or converted to another functional group that can participate in an intramolecular electrophilic aromatic substitution.

Despite these theoretical possibilities, a thorough search has yielded no specific examples or methodologies for applying these strategies to this compound. Research in this area appears to be either unpublished or not yet undertaken.

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from a planar, aromatic molecule like this compound would involve stereochemical considerations primarily if a reaction introduces one or more chiral centers. This could occur during:

Asymmetric Annulation: The addition of a new ring in a stereoselective manner.

Reduction of the Heterocyclic Core: If the pyridine or imidazole ring were to be partially or fully saturated, creating stereocenters.

Derivatization of Substituents: If a substituent attached to the ring is modified to become chiral.

As no literature is available on the annulation or significant structural modification of this compound, there is consequently no discussion of the associated stereochemical challenges or outcomes. The synthesis of chiral derivatives from this specific scaffold remains an unexplored area of research.

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,5 a Pyridine 7 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of imidazo[1,5-a]pyridine (B1214698) derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR (¹H and ¹³C) provides foundational information on the number and type of protons and carbons. For instance, the ¹H and ¹³C NMR data for 3-methyl-1-phenylimidazo[1,5-a]pyridine in CDCl₃ have been fully assigned, confirming the substitution pattern on the heterocyclic core. nih.gov

However, the unambiguous assignment of complex spin systems in substituted imidazo[1,5-a]pyridines often requires two-dimensional (2D) NMR techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity of protons within the pyridine (B92270) and imidazole (B134444) rings. For example, H,H COSY-NMR has been used to confirm the structure of bis-imidazo[1,5-a]pyridine derivatives. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly coupled through bonds. It provides critical information about the stereochemistry and conformation of the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-methyl-1-phenylimidazo[1,5-a]pyridine in CDCl₃ nih.gov
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H57.70 (d, J = 7.2 Hz)-
H66.62 (m)-
H76.77 (m)-
H87.80 (d, J = 9.3 Hz)-
Phenyl-H7.25-7.89 (m)-
CH₃2.74 (s)12.5
C1-134.93
C3-126.42
C5-118.8
C6-112.7
C7-119.0
C8-121.0
C8a-129.8
Phenyl-C-126.3-134.87

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and intermolecular interactions of molecules in their crystalline or amorphous solid forms. For heterocyclic compounds like imidazole derivatives, ssNMR, particularly ¹⁵N spectroscopy, can be valuable for identifying changes in bonding situations, such as those arising from hydrogen or halogen bonding within the crystal lattice. acs.org Although specific ssNMR studies on Imidazo[1,5-a]pyridine-7-carbonitrile or its close derivatives are not widely reported, this technique holds the potential to probe the local environments of nitrogen and carbon atoms in different crystalline polymorphs, providing data complementary to X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This is a definitive method for verifying the identity of a target molecule. For example, the molecular formula of 3-methyl-1-phenylimidazo[1,5-a]pyridine was unequivocally confirmed by ESI-Orbitrap HRMS. nih.gov Similarly, the identities of various pyridylimidazo[1,5-a]pyridine derivatives have been confirmed using electrospray ionization (ESI) mass spectrometry. mdpi.com

Table 2: High-Resolution Mass Spectrometry Data for an Imidazo[1,5-a]pyridine Derivative nih.gov
CompoundIonCalculated m/zFound m/z
3-methyl-1-phenylimidazo[1,5-a]pyridine[M+H]⁺209.1073209.1073

For the title compound, this compound, while experimental data is scarce, its monoisotopic mass is predicted to be 143.04834 Da. uni.lu HRMS would be the definitive technique to confirm this exact mass upon its synthesis and isolation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy has been used to identify key structural features in imidazo[1,5-a]pyridine derivatives. For 3-methyl-1-phenylimidazo[1,5-a]pyridine, characteristic absorption bands confirm the presence of aromatic C-H bonds and C=C/C=N bonds within the ring system. nih.gov For this compound, a strong and sharp absorption band would be expected in the region of 2220–2260 cm⁻¹, which is characteristic of a nitrile (C≡N) stretching vibration. Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, would serve as a complementary technique, though specific Raman studies on this class of compounds are not commonly reported in the literature.

Table 3: Key IR Absorption Bands for 3-methyl-1-phenylimidazo[1,5-a]pyridine nih.gov
Wavenumber (cm⁻¹)Vibrational Assignment
3351Aromatic C-H Stretch
2919Aliphatic C-H Stretch (methyl)
1600C=C / C=N Ring Stretching
1363C-H Bending
771C-H Out-of-plane Bending

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is fundamental to understanding the photophysical properties of imidazo[1,5-a]pyridine derivatives, which are often fluorescent. tum.de The absorption spectra of these compounds typically show intense bands corresponding to π–π* transitions within the conjugated aromatic system. rsc.org

Studies on pyridylimidazo[1,5-a]pyridine derivatives show absorption bands in the range of 320-380 nm. mdpi.com The exact position of the absorption maximum (λmax) is sensitive to the substitution pattern on the heterocyclic core and the polarity of the solvent, a phenomenon known as solvatochromism. nih.govresearchgate.net This sensitivity makes these compounds interesting for applications as chemical sensors and environmental probes.

Table 4: UV-Vis Absorption Maxima for Imidazo[1,5-a]pyridine Derivatives in Dichloromethane (DCM) mdpi.com
Derivativeλmax 1 (nm)λmax 2 (nm)
1-(1,3-diphenyl-imidazo[1,5-a]pyridin-2-yl)pyridinium salt323380 (shoulder)
2-(1,3-di(pyridin-2-yl)imidazo[1,5-a]pyridin-2-yl) derivative~330 (shoulder)378
3-(1,3-di(pyridin-3-yl)imidazo[1,5-a]pyridin-2-yl) derivative~330 (shoulder)360

X-ray Crystallography for Definitive Molecular Structure Determination

While spectroscopic methods provide a wealth of structural information, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and details of intermolecular interactions within the crystal packing.

The structures of several imidazo[1,5-a]pyridine derivatives have been determined by X-ray diffraction. lew.ro For example, the analysis of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one confirmed the ketone tautomer in the solid state and provided exact bond lengths for the fused ring system. researchgate.net Similarly, the structure of 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation has been elucidated, showing the planarity of the fused rings and the twist angle of the pendant pyridyl ring. nih.gov This level of detail is crucial for computational modeling and for understanding how molecular shape influences biological activity or material properties.

Table 5: Selected Crystallographic Data for Imidazo[1,5-a]pyridine Derivatives lew.roresearchgate.net
Parameter8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione
Crystal SystemOrthorhombicTriclinic
Space GroupPbcaP-1
C1=O Bond Length (Å)1.235(3)-
C1=S Bond Length (Å)-1.684(2)
C1-N1 Bond Length (Å)1.395(3)1.383(2)
C1-N2 Bond Length (Å)1.353(4)1.347(3)
C8a-N1 Bond Length (Å)--

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for distinguishing between enantiomers—stereoisomers that are non-superimposable mirror images of each other.

For a compound to be analyzed by chiroptical spectroscopy, it must be chiral. The parent structure of this compound is an achiral, planar aromatic system. It does not possess any stereocenters, axial chirality, or planar chirality. Consequently, it does not exhibit enantiomers, and chiroptical spectroscopic techniques are not applicable for its characterization in its native form.

In the context of its derivatives, chiroptical spectroscopy would become relevant only if a chiral center or a source of axial/planar chirality is introduced into the molecule. For instance, the attachment of a chiral substituent to the imidazo[1,5-a]pyridine core would result in enantiomeric or diastereomeric forms. In such hypothetical cases, CD spectroscopy could be used to determine the absolute configuration of the stereocenters by comparing experimental spectra with theoretical calculations. However, a comprehensive review of the current scientific literature indicates a lack of studies focusing on the chiroptical properties of chiral derivatives of this compound.

Hyphenated Techniques for Comprehensive Structural Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive structural elucidation of new compounds. nih.gov For this compound and its derivatives, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in pharmaceutical and chemical analysis. nih.gov It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection power of mass spectrometry.

Principle : A sample containing the compound of interest is injected into the HPLC system, where it is separated from impurities and other components based on its affinity for the stationary and mobile phases. The separated components then elute from the column and are introduced into the mass spectrometer.

Structural Information : The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound with high accuracy, which is crucial for confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) can further provide exact mass measurements, allowing for the determination of the molecular formula. mdpi.com For instance, in the analysis of related imidazo[1,2-a]pyridine (B132010) derivatives, ESI-HRMS was used to confirm the calculated molecular formula by finding the exact mass of the protonated molecule [M+H]+. nih.gov

Fragmentation Analysis : By inducing fragmentation of the molecular ion (e.g., through tandem MS or MS/MS), a characteristic fragmentation pattern is produced. This pattern serves as a "fingerprint" that can be used to elucidate the structure of the molecule by identifying its constituent substructures.

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone hyphenated technique, suitable for volatile and thermally stable compounds. nih.gov

Principle : In GC-MS, the sample is vaporized and separated in a gas chromatograph based on the compound's boiling point and interaction with the stationary phase. The separated components are then analyzed by a mass spectrometer.

Applicability : While many imidazo[1,5-a]pyridine derivatives may have low volatility, GC-MS can be employed for less polar or smaller derivatives, or after a chemical derivatization step to increase volatility.

Information Gained : Similar to LC-MS, GC-MS provides critical information on the molecular weight and fragmentation patterns, which aids in structural confirmation and identification of unknown compounds. Mass spectra obtained via GC-MS can offer detailed structural information based on the interpretation of fragmentation. nih.gov

The following interactive table summarizes the application of key hyphenated techniques for the structural analysis of imidazo[1,5-a]pyridine derivatives.

TechniquePrincipleInformation ObtainedApplicability to this compound
LC-MS Combines HPLC separation with mass spectrometric detection. nih.govMolecular weight, molecular formula (with HRMS), purity, and structural information from fragmentation patterns. mdpi.comnih.govHighly applicable for purity assessment and structural confirmation of the target compound and its reaction intermediates.
GC-MS Couples GC separation with mass spectrometric detection. nih.govMolecular weight and characteristic fragmentation patterns for structural elucidation of volatile compounds. nih.govApplicable if the compound or its derivatives are sufficiently volatile and thermally stable.
LC-NMR Integrates HPLC separation with Nuclear Magnetic Resonance (NMR) spectroscopy.Provides complete NMR spectra (¹H, ¹³C) of separated components, enabling unambiguous structure determination of isomers.Useful for complex mixtures containing isomers of imidazo[1,5-a]pyridine derivatives that cannot be distinguished by MS alone.

These hyphenated techniques are essential for the rigorous characterization of this compound, ensuring the confirmation of its synthesized structure and the assessment of its purity, which are critical steps in the fields of medicinal chemistry and materials science. lew.roresearchgate.net

Computational Chemistry and Theoretical Investigations of Imidazo 1,5 a Pyridine 7 Carbonitrile

Synthetic Utility of Imidazo 1,5 a Pyridine 7 Carbonitrile As a Heterocyclic Building Block

Role in the Construction of Complex Fused Heterocyclic Frameworks

Imidazo[1,5-a]pyridine-7-carbonitrile serves as a valuable scaffold for the synthesis of more elaborate fused heterocyclic systems. The inherent reactivity of the imidazo[1,5-a]pyridine (B1214698) core, combined with the synthetic versatility of the nitrile group, allows for the annulation of additional rings, leading to novel polycyclic structures.

Research has demonstrated that the imidazo[1,5-a]pyridine nucleus can be a precursor to π-extended heterocycles. For instance, imidazo[1,5-a]pyridines bearing alkenyl or alkynyl substituents at the C5-position can undergo spontaneous cyclization to form imidazo[2,1,5-de]quinolizines. nih.gov This strategy highlights the potential of a suitably functionalized this compound to be elaborated into more complex, fused systems. The 7-carbonitrile group could be retained in the final product as a key functional handle or transformed into other groups prior to the cyclization step to influence the electronic properties of the resulting polycycle.

Furthermore, the general approach of constructing imidazo-fused systems can be extended to quinolines and isoquinolines. Vilsmeier reactions of quinoline-2-carbonitriles and isoquinoline-1-carbonitriles have been shown to yield imidazo[1,5-a]quinolines and imidazo[5,1-a]isoquinolines, respectively. rsc.org This suggests that this compound could be a key intermediate in multi-step syntheses of complex, nitrogen-containing fused rings with potential applications in materials science and medicinal chemistry.

Table 1: Examples of Fused Heterocyclic Frameworks from Imidazo-Fused Pyridines

Starting Material Class Reaction Type Resulting Fused System Potential Role of 7-Carbonitrile
C5-Alkenyl/Alkynyl Imidazo[1,5-a]pyridines Intramolecular Cyclization Imidazo[2,1,5-de]quinolizines Modulating electronic properties, post-cyclization functionalization
Quinoline-2-carbonitriles Vilsmeier Reaction Imidazo[1,5-a]quinolines Key functional group in a multi-step synthesis
Isoquinoline-1-carbonitriles Vilsmeier Reaction Imidazo[5,1-a]isoquinolines Synthetic handle for further derivatization

Applications in Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. This compound is a promising candidate for use in MCRs, where the nitrile group can either participate directly in the reaction or serve as a directing or activating group.

A notable example of an MCR involving the imidazo[1,5-a]pyridine scaffold is the sequential Ugi tetrazole reaction followed by an acetic anhydride-mediated cyclization and Huisgen-type rearrangement to afford 2-(imidazo[1,5-a]pyridin-1-yl)-1,3,4-oxadiazoles. researchgate.net This demonstrates the utility of the imidazo[1,5-a]pyridine core in constructing bis-heterocyclic systems. The incorporation of a 7-carbonitrile functionality in the starting material for such an MCR could lead to a library of compounds with diverse electronic and steric properties.

Another relevant MCR is the three-component coupling of substituted picolinaldehydes, amines, and formaldehyde (B43269) to produce imidazo[1,5-a]pyridinium ions. organic-chemistry.orgorganic-chemistry.org While this reaction builds the imidazo[1,5-a]pyridine core itself, the principles can be adapted to use pre-formed this compound in subsequent MCRs, leveraging the reactivity of the pyridine (B92270) nitrogen or other positions on the ring.

Table 2: Multi-component Reactions Involving Imidazo-Fused Scaffolds

MCR Type Reactants Product Class Potential Role of 7-Carbonitrile
Sequential Ugi Tetrazole/Cyclization/Rearrangement Imidazo[1,5-a]pyridine derivative, isocyanide, etc. 2-(Imidazo[1,5-a]pyridin-1-yl)-1,3,4-oxadiazoles Influencing reaction yield and product properties
Three-Component Coupling Picolinaldehyde, amine, formaldehyde Imidazo[1,5-a]pyridinium ions Not directly applicable, but illustrates core synthesis

Strategies for Divergent Synthesis of Chemical Libraries

The development of divergent synthetic strategies is crucial for generating chemical libraries for drug discovery and materials science. This compound can be a key starting material for such strategies, where a common intermediate is converted into a variety of structurally distinct products by altering the reaction conditions or reagents.

A powerful example of this approach is the reagent-controlled divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines from a common 2-(2-pyridyl)azirine-2-carboxylic ester precursor. nih.gov The selective cleavage of either the N-C2 bond under copper(II) catalysis or the C-C bond under the action of HCl leads to the formation of two different fused heterocyclic systems. nih.gov Applying this methodology to a precursor bearing a cyano group at the appropriate position on the pyridine ring would enable the divergent synthesis of libraries of both 7-cyano-pyrazolo[1,5-a]pyridines and this compound derivatives.

The nitrile group itself is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles. This allows for the divergent synthesis of a library of compounds from this compound, where the core heterocyclic structure is maintained while the peripheral functionality is varied.

Table 3: Divergent Synthesis Strategy from a Common Precursor

Precursor Reagent/Catalyst Product 1 Product 2 Relevance of 7-Carbonitrile
2-(2-Pyridyl)azirine-2-carboxylate Cu(II) Pyrazolo[1,5-a]pyridine - A cyano-substituted precursor would yield a library of 7-cyano derivatives.
2-(2-Pyridyl)azirine-2-carboxylate HCl - Imidazo[1,5-a]pyridine Direct route to the target scaffold with potential for cyano group incorporation.

Use as a Precursor for Nitrogen-Containing Polycyclic Systems

This compound is an excellent starting point for the synthesis of larger, nitrogen-containing polycyclic systems. The fused bicyclic structure provides a rigid core that can be further elaborated through various cyclization strategies.

The intramolecular cyclization of C5-alkenyl or C5-alkynyl substituted imidazo[1,5-a]pyridines to form imidazo[2,1,5-de]quinolizines is a prime example of its use as a precursor for polycyclic systems. nih.gov By starting with this compound, one could envision a synthetic route where the C5 position is functionalized with an appropriate unsaturated moiety, followed by cyclization to yield a cyano-substituted imidazo[2,1,5-de]quinolizine. The cyano group in the final polycyclic product would offer opportunities for further chemical modification.

Additionally, the synthesis of imidazo[1,5-a]quinolines from quinoline-2-carbonitriles via a Vilsmeier reaction suggests that the reverse is also plausible, where the imidazo[1,5-a]pyridine ring is used as a foundation to build a quinoline (B57606) ring. rsc.org The 7-carbonitrile group could play a crucial role in such a transformation, either by activating the ring towards cyclization or by being converted into a group that participates in the ring-forming reaction.

Comparison with Other Imidazo-Fused Pyridine Synthons

The imidazo[1,5-a]pyridine scaffold is one of several isomers of imidazopyridine, with imidazo[1,2-a]pyridine (B132010) being the most extensively studied. researchgate.netnih.gov A comparison of the synthetic utility of this compound with other imidazo-fused pyridine synthons, particularly those based on the imidazo[1,2-a]pyridine core, reveals distinct differences in reactivity and synthetic applications.

Imidazo[1,2-a]pyridines are typically synthesized via the Tschitschibabin reaction between 2-aminopyridines and α-haloketones. e3s-conferences.org This leads to a different substitution pattern compared to the common synthetic routes for imidazo[1,5-a]pyridines, which often involve the cyclization of N-2-pyridylmethyl amides. rsc.org Consequently, the functional groups are located at different positions on the heterocyclic core, leading to different reactivity profiles.

The key advantage of this compound lies in the presence of the nitrile group on the pyridine ring. This group is a powerful synthetic handle that is not typically present in the common synthons of other imidazopyridine isomers. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This versatility makes this compound a more adaptable building block for the synthesis of diverse and complex molecules compared to many other imidazo-fused pyridine synthons.

Table 4: Comparison of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Scaffolds

Feature Imidazo[1,5-a]pyridine Imidazo[1,2-a]pyridine
Common Synthesis Cyclization of N-2-pyridylmethyl amides Tschitschibabin reaction (2-aminopyridines + α-haloketones)
Reactivity Nucleophilic attack often at C1 or C3 Electrophilic substitution typically at C3
Key Advantage of 7-Carbonitrile Derivative Versatile nitrile group for diverse transformations (hydrolysis, reduction, cycloaddition) Well-established C-H functionalization at C3
Typical Applications Precursors for novel fused systems, ligands, materials Widely used in medicinal chemistry (e.g., Zolpidem)

Emerging Research Avenues and Future Outlook for Imidazo 1,5 a Pyridine 7 Carbonitrile

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research for decades, with numerous transformations available to access this core structure from readily available starting materials. rsc.org However, the increasing emphasis on green chemistry is driving the development of more sustainable synthetic routes. Current research is moving away from traditional methods that may require harsh conditions or hazardous reagents toward more eco-friendly alternatives.

Promising sustainable approaches for the synthesis of the imidazo[1,5-a]pyridine (B1214698) core, which can be adapted for the 7-carbonitrile derivative, include:

Metal-Free Reactions: The development of metal-free sequential dual oxidative amination of C(sp³)–H bonds provides a pathway to imidazo[1,5-a]pyridines under ambient conditions. organic-chemistry.org This approach avoids the use of potentially toxic and expensive heavy metal catalysts.

Catalyst-Free Methods: For the related imidazo[1,2-a]pyridine (B132010) isomers, catalyst-free versions of condensation reactions have been achieved by employing eco-friendly techniques such as using high-boiling, reusable solvents. acs.org Similar strategies could be explored for the synthesis of Imidazo[1,5-a]pyridine-7-carbonitrile.

Aqueous Media and Microwave Irradiation: The use of water as a green solvent, often in combination with microwave irradiation to accelerate reaction times, has been successfully applied to the synthesis of other imidazopyridine isomers. researchgate.netiosrjournals.org These non-conventional heating methods represent a significant step towards reducing the environmental footprint of synthesis. bhu.ac.in

The pursuit of sustainability also involves improving the efficiency of reactions. Methodologies that offer high yields, operational simplicity, and the use of less hazardous solvents are continuously being sought. bhu.ac.in

Sustainable ApproachKey FeaturesPotential Application to this compoundReference
Metal-Free Oxidative AminationAvoids heavy metal catalysts; proceeds under ambient conditions.Direct and cleaner synthesis of the core heterocyclic structure. organic-chemistry.org
Aqueous SynthesisUtilizes water as a non-toxic, inexpensive solvent.Reduces reliance on volatile and harmful organic solvents. iosrjournals.org
Microwave-Assisted ReactionsAccelerates reaction rates, often leading to higher yields and cleaner products.Energy-efficient synthesis with reduced reaction times. researchgate.net
Denitrogenative TransannulationMetal-free conditions using BF3·Et2O as a catalyst.Provides a direct route to the core from pyridotriazoles and nitriles. organic-chemistry.org

Exploration of Novel Reactivity Modes and Transformations

The imidazo[1,5-a]pyridine ring is an electron-rich system, making it susceptible to various chemical transformations. The presence of the electron-withdrawing carbonitrile group at the 7-position is expected to modulate this reactivity, opening avenues for novel functionalization reactions. Research into the reactivity of the parent scaffold provides a roadmap for exploring the transformations of the 7-carbonitrile derivative.

Key reactivity modes and transformations include:

Transannulation Reactions: Copper(I)-catalyzed transannulation of N-heteroaryl aldehydes with alkylamines offers a rapid and concise method to construct multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org

Ritter-Type Reactions: An innovative method for synthesizing the imidazo[1,5-a]pyridine core involves an intermolecular Ritter-type reaction between pyridinylmethanol and nitrile derivatives, catalyzed by Bismuth(III) trifluoromethanesulfonate (B1224126). acs.org

Nucleophilic Addition: The imidazo[1,5-a]pyridine nucleus can undergo nucleophilic attack. For instance, its reaction with ninhydrin (B49086) results in addition at the C-1 and C-3 positions, demonstrating the nucleophilic character of these sites. researchgate.net

Recyclization and Rearrangement: Under acidic conditions, the imidazo[1,5-a]pyrimidine (B3256623) core can undergo an unusual conversion into a 3H-imidazo[4,5-b]pyridine structure. researchgate.net This Dimroth-type rearrangement, which involves the cleavage of a C-N bond and the formation of a C-C bond, highlights the complex reactivity of the scaffold. researchgate.net

Three-Component Coupling Reactions: An efficient, one-step synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to N-heterocyclic carbenes (NHCs), can be achieved through a three-component coupling of picolinaldehydes, amines, and formaldehyde (B43269). organic-chemistry.org This reaction proceeds under mild conditions with high yields. organic-chemistry.org

Integration into Advanced Organic Materials (from a chemical structure perspective)

From a chemical structure perspective, this compound possesses inherent features that make it a highly promising candidate for advanced organic materials. rsc.org The fusion of the imidazole (B134444) and pyridine (B92270) rings creates an electron-rich, aromatic π-system (donor), while the carbonitrile (-CN) group at the 7-position acts as a strong electron-withdrawing group (acceptor). This intramolecular "push-pull" or donor-π-acceptor (D-π-A) architecture is a well-established strategy for designing molecules with significant photophysical properties. nih.govrsc.org

The structural characteristics suggest potential in:

Organic Light-Emitting Diodes (OLEDs): The D-π-A structure facilitates efficient intramolecular charge transfer (ICT), a key process for emissive materials. rsc.org Related imidazo[1,5-a]pyridine-benzilimidazole conjugated fluorophores exhibit strong greenish-yellow emission in the solid state with high quantum yields, making them excellent candidates for use as organic down-converter materials in white LEDs. rsc.org

Fluorescent Sensors: The ICT state is often sensitive to the local environment. This leads to solvatochromism, where the emission color changes with solvent polarity. nih.gov This property can be harnessed to create sensors. For example, related fluorophores display on-off-on fluorescence behavior in response to changes in pH, allowing for the detection of acidic volatile organic compounds. rsc.org

Anti-Counterfeiting and Security Inks: Materials with intense solid-state fluorescence and unique responses to stimuli (like mechanical grinding, known as mechanochromism) are valuable for security applications. nih.govrsc.org The potential for strong emission makes derivatives of this compound suitable for use in security inks and for applications like latent fingerprint detection. rsc.org

Material ApplicationRelevant Structural FeatureObserved Property in Related CompoundsReference
OLEDsDonor-π-Acceptor (Push-Pull) architectureStrong solid-state emission, high quantum yield (~93%), high color rendering index (~90%). rsc.org
Fluorescent pH SensorsIntramolecular Charge Transfer (ICT) statePositive solvatochromism, on-off-on fluorescence with acid/base cycles. nih.govrsc.org
Anti-CounterfeitingIntense solid-state luminescenceApplication in security inks and latent fingerprint detection. rsc.org
Mechanochromic MaterialsCrystalline packing and intermolecular interactionsChanges in emission color upon mechanical grinding. nih.gov

Challenges and Opportunities in Expanding the Chemical Space of this compound Derivatives

While the this compound core is promising, its full potential can only be realized by developing a diverse library of derivatives. This endeavor presents both challenges and significant opportunities.

Challenges:

Regioselectivity: The synthesis of substituted imidazo[1,5-a]pyridines can be complicated by issues of regioselectivity. For instance, the cyclization of in situ generated 1H-imidazol-4(5)-amine with asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers, which can be difficult to separate. researchgate.net

Harsh Reaction Conditions: Some traditional synthetic methods require harsh conditions, limiting the functional group tolerance and preventing the incorporation of sensitive moieties into the final structure. organic-chemistry.org

Multi-Step Syntheses: Complex derivatives often require multi-step synthetic sequences, which can be inefficient and generate significant waste. The development of one-pot or multicomponent reactions is crucial to overcome this. nih.gov

Opportunities:

Multicomponent Reactions (MCRs): MCRs are powerful tools for rapidly generating chemical diversity from simple starting materials in a single step. nih.govrsc.org Developing novel MCRs for the this compound scaffold would allow for the efficient construction of large libraries for screening. nih.gov

Late-Stage Functionalization: A key opportunity lies in the development of methods for the direct functionalization of the pre-formed heterocyclic core. Strategies like C-H functionalization, which have been explored for the related imidazo[1,2-a]pyridine isomer, allow for the introduction of various substituents at specific positions late in the synthetic sequence. researchgate.net This approach is highly atom-economical and ideal for expanding the chemical space for drug discovery and materials science. nih.govresearchgate.net

Accessing New Chemical Space: By developing operationally simplistic and eco-friendly methods to functionalize the core, researchers can expeditiously expand chemical diversity and access novel chemical space. nih.govrsc.org This is essential for discovering new molecules with enhanced biological activity or optimized material properties.

Theoretical Advancements in Understanding its Chemical Behavior

Computational chemistry provides powerful insights into the structure, reactivity, and properties of molecules, guiding experimental design and accelerating discovery. For this compound and its derivatives, theoretical studies are crucial for understanding their fundamental chemical behavior.

Key areas of theoretical investigation include:

Structural and Energetic Analysis: Density Functional Theory (DFT) calculations are used to investigate the solid-state peculiarities of imidazo[1,5-a]pyridine derivatives. researchgate.net These studies, combined with tools like Hirshfeld Surface analysis, can elucidate the nature of intermolecular forces, such as π-π stacking, which govern crystal packing and can influence polymorphism and solid-state emissive properties. researchgate.net

Electronic Properties and Reactivity: DFT is also employed to calculate the energies and distributions of Frontier Molecular Orbitals (HOMO and LUMO). nih.gov The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and can be used to predict its chemical reactivity. nih.gov For D-π-A systems, DFT analysis helps to understand the nature of the electronic transitions and the degree of intramolecular charge transfer that dictates their photophysical properties. rsc.org

Reaction Mechanisms: Computational modeling can be used to elucidate complex reaction mechanisms. For example, theoretical studies can help rationalize the regioselectivity observed in substitution reactions or map the energy profile of rearrangements like the Dimroth rearrangement, providing a deeper understanding of the factors that control the reaction outcome.

Theoretical MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Calculation of electronic structure (HOMO/LUMO)Prediction of chemical reactivity, kinetic stability, and electronic transition energies. rsc.orgnih.gov
Hirshfeld Surface AnalysisInvestigation of intermolecular interactions in the solid stateUnderstanding of crystal packing, π-π stacking, and factors influencing polymorphism. researchgate.net
DFT Energy FrameworksAnalysis of energetic features of crystal packingQuantification of the strength and directionality of intermolecular forces. researchgate.net
Time-Dependent DFT (TD-DFT)Simulation of absorption and emission spectraCorrelation of molecular structure with observed photophysical properties like ICT. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Imidazo[1,5-a]pyridine-7-carbonitrile derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions using arylidene malononitrile derivatives and imidazo[4,5-b]pyridine precursors in absolute ethanol under reflux with a catalytic base like piperidine. For example, 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile reacts with substituted arylidene malononitriles at reflux for 3–5 hours, followed by recrystallization from ethanol/DMF to yield products with ~60–70% efficiency . Optimization can involve adjusting solvent polarity, temperature, and stoichiometry of the base. Factorial design experiments (e.g., varying molar ratios or reflux duration) can systematically identify critical parameters .

Q. How should researchers handle waste generated during the synthesis of nitrogen-rich heterocycles like this compound?

  • Methodological Answer : Hazardous byproducts (e.g., halogenated intermediates) require segregation, neutralization, and disposal via certified biological waste management services. For brominated analogs, protocols mandate separate storage in labeled containers and transfer to licensed waste treatment facilities to prevent environmental contamination . Safety training (e.g., 100% passing scores on lab safety exams) is essential for personnel handling such compounds .

Advanced Research Questions

Q. What advanced spectroscopic and computational methods are used to resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural elucidation, as demonstrated for related pyrazolo[1,5-a]pyrimidine-3-carbonitriles, where monoclinic crystal systems (space group P2₁/c) were resolved with unit cell parameters a = 4.98 Å, b = 18.40 Å, and β = 95.9° . Hirshfeld surface analysis complements SCXRD by quantifying non-covalent interactions (e.g., H-bonding, π-stacking) in derivatives like 5-(4-methoxyphenyl)-7-phenyl-imidazo[1,2-a]pyridine-8-carbonitrile . DFT studies further validate electronic properties and reactive sites .

Q. How can researchers address contradictory reactivity data in the synthesis of substituted Imidazo[1,5-a]pyridine-7-carbonitriles?

  • Methodological Answer : Discrepancies in yields (e.g., 62% vs. 70% for similar substrates) may arise from steric or electronic effects of substituents. Systematic variation of aryl groups (e.g., electron-withdrawing vs. donating) and analysis via HPLC-MS can identify reactivity trends. For example, para-substituted phenyl groups in arylidene malononitriles enhance cyclization efficiency due to reduced steric hindrance . Reaction monitoring via in situ IR or NMR helps track intermediate formation and adjust conditions dynamically .

Q. What role do computational tools play in designing novel this compound analogs with targeted bioactivity?

  • Methodological Answer : Molecular docking and MD simulations predict binding affinities for therapeutic targets (e.g., antiprotozoal agents targeting Trypanosoma enzymes). Virtual screening of substituent libraries (e.g., halogenated or amino groups) prioritizes candidates for synthesis. Software like Gaussian or AutoDock optimizes geometries and calculates frontier molecular orbitals (FMOs) to correlate electronic profiles with bioactivity .

Q. How can researchers reconcile divergent biological activity data for this compound derivatives across studies?

  • Methodological Answer : Contradictions may stem from assay variability (e.g., cell line differences) or impurities. Reproducibility requires stringent purity validation (≥95% via HPLC) and standardized protocols (e.g., fixed incubation times). Meta-analysis of SAR studies, such as comparing 7-amino vs. 7-cyano derivatives, can identify pharmacophore requirements. For instance, 7-amino groups in pyrazolo[1,5-a]pyrimidines enhance antitumor activity by facilitating H-bonding with kinase targets .

Methodological Guidelines

  • Experimental Design : Use factorial design to optimize multi-variable reactions (e.g., temperature, solvent, catalyst) and reduce trial runs .
  • Data Validation : Cross-validate spectral data (¹H/¹³C NMR, HRMS) with computational predictions (e.g., ChemDraw NMR simulations) to confirm structural assignments .
  • Safety Compliance : Adhere to institutional Chemical Hygiene Plans, including waste segregation and emergency protocols for nitrile-containing compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.